5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione is a heterocyclic compound that belongs to the benzothiadiazine family This compound is characterized by a benzene ring fused to a thiadiazine ring, which contains sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzenesulfonamide with ethyl acetoacetate in the presence of a base, followed by cyclization and oxidation steps to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trione functionality to diols or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiadiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or diols .
Scientific Research Applications
5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-ethyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-methyl-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione: Similar structure but with a methyl group instead of an ethyl group.
3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1-dioxide: Lacks the trione functionality and has different chemical properties.
Properties
CAS No. |
1225536-57-1 |
---|---|
Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
5-ethyl-1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-one |
InChI |
InChI=1S/C9H10N2O3S/c1-2-6-4-3-5-7-8(6)10-9(12)11-15(7,13)14/h3-5H,2H2,1H3,(H2,10,11,12) |
InChI Key |
WIMATIUPYOYOSB-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C2C(=CC=C1)S(=O)(=O)NC(=O)N2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.